
6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one is a synthetic organic compound characterized by its unique structural features It contains a cyclohexane ring substituted with a 2,2-dimethylpropanoyl group and two additional methyl groups at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one typically involves the acylation of 2,2-dimethylcyclohexanone with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recycling and waste minimization strategies are employed to ensure sustainability and cost-effectiveness.
化学反应分析
Types of Reactions
6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or cyclohexanols.
科学研究应用
6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid
Uniqueness
6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted applications in research and industry.
属性
分子式 |
C13H22O2 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC 名称 |
6-(2,2-dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-12(2,3)10(14)9-7-6-8-13(4,5)11(9)15/h9H,6-8H2,1-5H3 |
InChI 键 |
FNSUMWZCOVCCRF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1=O)C(=O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


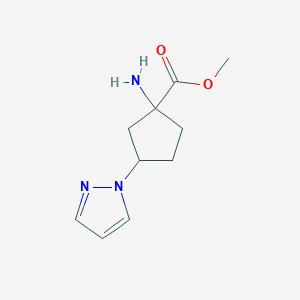
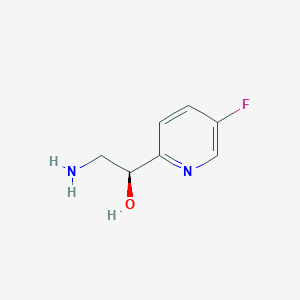
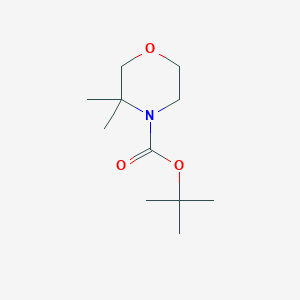
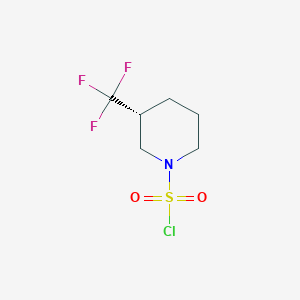


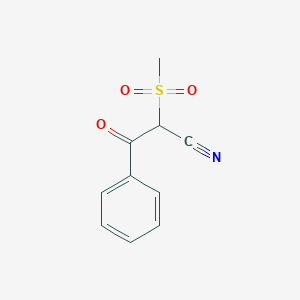
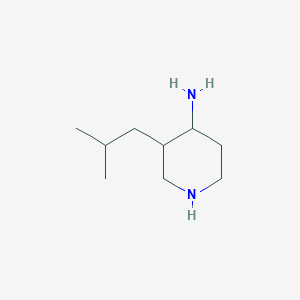




![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
